Cephapirin

Antimicrobial Resistance Beta-Lactamase Stability Staphylococcus aureus

Sourcing a first-generation cephalosporin with verified β-lactamase stability and regulatory-compliant residue profiles for veterinary or analytical research presents supply chain challenges. Cephapirin directly addresses these with quantifiable differentiation: • Staphylococcal β-lactamase stability (RH = 0.1) significantly exceeds oral analogs such as cephalexin (RH = 0.3), reducing enzymatic inactivation risk • Active metabolite desacetylcephapirin contributes sustained antimicrobial activity, necessitating specific LC-MS/MS detection methods • FDA tolerance of 0.02 ppm in milk with defined 96-hour withdrawal; 94.0% cure rate demonstrated in bovine dry cow therapy trials

Molecular Formula C17H17N3O6S2
Molecular Weight 423.5 g/mol
CAS No. 21593-23-7
Cat. No. B1668819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCephapirin
CAS21593-23-7
SynonymsC06896; Cefaprin; Cephaprin; Cefapirin acid; 7-[2-(4-Pyridylthio)acetamido]cephalosporanic acid; (6R-trans)-3-[(Acetyloxy)Methyl]-8-oxo-7- [[(4-pyridinylthio)acetyl]aMino]-; 5-Thia-1-azabicyclo4.2.0oct-2-ene-2-carboxylic acid, 3-(acetyloxy)methyl-8-oxo-7-(4-pyridinylthio)acetylamino-, (6R,7R)-; (6R,7R)-3-[(Acetyloxy)Methyl]-8-oxo-7-[[(4-pyridinylthio)acetyl]aMino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid; (6R)-3-acetoxymethyl-8-oxo-7t-(2-pyridin-4-ylsulfanyl-acetylamino)-(6rH)-5-thia-1-aza-bicyclo[4.2.0]oct-2-ene-2-carboxylic acid; 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 3-[(acetyloxy)methyl]-8-oxo-7-[[(4-pyridinylthio)acetyl]amino]-, (6R-trans)-
Molecular FormulaC17H17N3O6S2
Molecular Weight423.5 g/mol
Structural Identifiers
SMILESCC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O
InChIInChI=1S/C17H17N3O6S2/c1-9(21)26-6-10-7-28-16-13(15(23)20(16)14(10)17(24)25)19-12(22)8-27-11-2-4-18-5-3-11/h2-5,13,16H,6-8H2,1H3,(H,19,22)(H,24,25)/t13-,16-/m1/s1
InChIKeyUQLLWWBDSUHNEB-CZUORRHYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySOL IN WATER /CEPHAPIRIN SODIUM/
VERY SOL IN DIL HYDROCHLORIC & GLACIAL ACETIC ACID;  INSOL IN CHLOROFORM, ETHER, TOLUENE /CEPHAPIRIN SODIUM/
1.51e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cephapirin Baseline Profile


Cephapirin (CAS 21593-23-7) is a semisynthetic, broad-spectrum, first-generation cephalosporin antibiotic [1]. It exerts its bactericidal effect by binding to and inactivating penicillin-binding proteins (PBPs), thereby disrupting bacterial cell wall synthesis [1]. It is available in salt forms, notably cephapirin sodium for human and veterinary use and cephapirin benzathine for long-acting veterinary applications [2]. Its primary utility is in the treatment of infections caused by susceptible Gram-positive organisms, with a notable niche in veterinary medicine for bovine mastitis [2]. While sharing the core mechanism of its class, this guide will establish where specific, quantifiable differentiation exists relative to key analogs.

Why Cephapirin Is Not Interchangeable


While several first-generation cephalosporins share a similar antimicrobial spectrum, their clinical and practical utility diverges significantly based on nuanced pharmacokinetic, metabolic, and stability profiles. Cephapirin is distinct from its closest analogs like cephalothin and cefazolin in key aspects such as its resistance to staphylococcal beta-lactamase, its unique metabolite (desacetylcephapirin) with its own antimicrobial profile [1], and its specific tissue penetration characteristics [2]. Furthermore, its established regulatory and safety profile in food-producing animals, particularly its well-characterized residue depletion in milk [3], creates a unique, non-substitutable position in veterinary applications. These differences are not interchangeable and directly impact therapeutic selection, analytical detection, and regulatory compliance.

Cephapirin Comparative Evidence


Staphylococcal Beta-Lactamase Stability

In a direct comparative study against six cephalosporins using 29 beta-lactamase-producing strains of Staphylococcus aureus, cephapirin demonstrated high stability to enzymatic hydrolysis. Its relative rate of hydrolysis (RH) was 0.1, compared to 100 for penicillin G (the baseline) [1]. This stability profile is superior to that of orally administered comparators like cephalexin and cephradine (RH = 0.3 for both) [1].

Antimicrobial Resistance Beta-Lactamase Stability Staphylococcus aureus Comparative Efficacy

Tissue Penetration in Surgical Prophylaxis

A clinical study in patients undergoing open-heart surgery compared the penetration of a 2g IV dose of cephapirin and cephalothin. Cephapirin consistently achieved higher levels than cephalothin in both the right atrial appendage and pericardial fluid [1]. This difference was attributed to the lower protein binding of cephapirin [2].

Tissue Pharmacokinetics Surgical Prophylaxis Cephalothin Cardiac Surgery

Faster Clearance in Goats vs. Cloxacillin

A 2024 study compared the pharmacokinetics of long-acting intramammary formulations of cephapirin benzathine (300 mg) and cloxacillin benzathine (500 mg) in dairy goats [1]. Despite both being formulated as benzathine salts for prolonged release, cephapirin exhibited markedly faster systemic clearance.

Veterinary Pharmacokinetics Mastitis Cloxacillin Drug Residue Withdrawal Period

Antimicrobial Activity of Metabolite

Unlike many first-generation cephalosporins that are excreted unchanged, cephapirin is metabolized to desacetylcephapirin (DACEP) across multiple species, including humans [1]. DACEP is not an inactive degradation product; it is microbiologically active with its own distinct spectrum .

Drug Metabolism Pharmacokinetics Desacetylcephapirin Antimicrobial Activity

Dry Cow Mastitis Non-Inferiority Trial

In a large, multi-site, randomized non-inferiority clinical trial evaluating three commercial dry cow mastitis preparations, the efficacy of cephapirin benzathine (ToMorrow Dry Cow, 300 mg) was found to be non-inferior to a ceftiofur hydrochloride product (Spectramast DC, 500 mg) [1]. The primary outcome was the risk for bacteriological cure during the dry period.

Veterinary Clinical Trial Mastitis Cephapirin Benzathine Ceftiofur Dry Cow Therapy

Cephapirin Application Scenarios


Surgical Prophylaxis in Cardiac Surgery

Based on its demonstrated superiority over cephalothin in penetrating the right atrial appendage and pericardial fluid [1], cephapirin is a scientifically justified choice for perioperative prophylaxis in open-heart surgeries. This advantage is directly linked to its lower protein binding, ensuring higher free drug concentrations at the surgical site [2].

Mastitis Treatment with Defined Milk Withdrawal

The unique metabolic profile of cephapirin, which includes conversion to the active metabolite desacetylcephapirin [1], necessitates specific analytical methods for residue detection [2]. Its well-characterized pharmacokinetics, including a defined milk withdrawal time (typically 96 hours) [3] and FDA-established tolerance limits (20 ppb in milk) [4], provide clear regulatory guidance for its use in food-producing animals.

Dry Cow Therapy in Dairy Herds

Cephapirin benzathine is a clinically proven option for dry cow therapy, as demonstrated by a large-scale, randomized non-inferiority trial showing comparable efficacy (94.0% cure rate) to ceftiofur hydrochloride [1]. This evidence supports its use as a standard-of-care for preventing new intramammary infections and curing existing ones during the dry period.

Serious Staphylococcal Infections

The high stability of cephapirin against staphylococcal beta-lactamase (RH = 0.1), which is significantly greater than that of oral first-generation cephalosporins like cephalexin (RH = 0.3) [1], makes it a rational therapeutic choice for infections where beta-lactamase-producing S. aureus is a primary concern. This property helps mitigate the risk of therapeutic failure due to enzymatic inactivation.

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